molecular formula C16H18N2O3S B2879101 Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 111535-64-9

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B2879101
Key on ui cas rn: 111535-64-9
M. Wt: 318.39
InChI Key: NVFZLZINXBEXLY-UHFFFAOYSA-N
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Patent
US04675321

Procedure details

Utilizing the general procedure of Example 2 and starting with benzaldehyde, thiourea and ethyl acetoacetate, ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate was prepared and then acylated with acetic anhydride to afford the title product as a solid (mp 142°-5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1C=CC=CC=1.NC(N)=S.[C:13]([O:19][CH2:20][CH3:21])(=[O:18])[CH2:14][C:15]([CH3:17])=O.[C:22]1([CH:28]2C(C(OCC)=O)=C[NH:31][C:30](=[S:39])[NH:29]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(OC(=O)C)(=O)C>>[C:1]([N:29]1[CH:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:14]([C:13]([O:19][CH2:20][CH3:21])=[O:18])=[C:15]([CH3:17])[NH:31][C:30]1=[S:39])(=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(NC=C1C(=O)OCC)=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(NC(=C(C1C1=CC=CC=C1)C(=O)OCC)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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